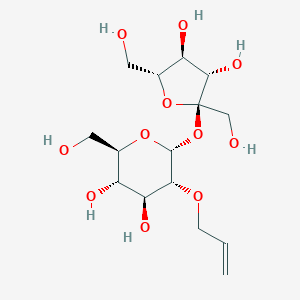
Sucrose, monoallyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose, monoallyl ether, also known as this compound, is a useful research compound. Its molecular formula is C15H26O11 and its molecular weight is 382.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmaceutical Applications
Sucrose, monoallyl ether has been explored for its potential in drug delivery systems. Its amphiphilic nature allows it to form micelles, enhancing the solubility of hydrophobic drugs. A study demonstrated that sucrose esters can improve the permeability of drugs across biological membranes, making them suitable for transdermal delivery systems .
Case Study: Micellar Systems
In research on micellar aggregates formed by sucrose esters, it was found that varying the alkyl chain length influenced micelle size and stability. The critical micelle concentration and other physicochemical properties were systematically studied using fluorescence correlation spectroscopy (FCS), which confirmed a linear relationship between micelle size and tail length . This information is crucial for designing drug delivery systems that require specific release profiles.
Food Technology
In food science, this compound can serve as an emulsifier and stabilizer in various food products. Its ability to enhance texture and mouthfeel makes it valuable in formulations like creams and dressings. The compound's safety profile has been assessed, indicating it is non-toxic and suitable for consumption at regulated levels.
Polymer Chemistry
This compound is utilized as a cross-linking agent in polymer chemistry. It facilitates the polymerization of acrylic acid macromolecules, leading to the development of hydrogels and other materials with desirable mechanical properties. This application is particularly relevant in medical fields for creating biocompatible materials used in drug delivery and tissue engineering .
Table: Comparison of Applications
| Application Area | Functionality | Example Use Cases |
|---|---|---|
| Pharmaceuticals | Drug solubilization and delivery | Transdermal patches |
| Food Technology | Emulsification and stabilization | Sauces, dressings |
| Polymer Chemistry | Cross-linking agent | Hydrogels for drug delivery |
特性
CAS番号 |
12002-22-1 |
|---|---|
分子式 |
C15H26O11 |
分子量 |
382.36 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol |
InChI |
InChI=1S/C15H26O11/c1-2-3-23-12-11(21)9(19)7(4-16)24-14(12)26-15(6-18)13(22)10(20)8(5-17)25-15/h2,7-14,16-22H,1,3-6H2/t7-,8-,9-,10-,11+,12-,13+,14-,15-/m1/s1 |
InChIキー |
PUHSGHNPZPIVLH-WYJKLPQKSA-N |
SMILES |
C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |
異性体SMILES |
C=CCO[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O |
正規SMILES |
C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |
Key on ui other cas no. |
12002-22-1 |
同義語 |
sucrose, monoallyl ether |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















